2-Amino-5-(2-methylphenoxy)benzoic acid
Description
Systematic Nomenclature and Chemical Identification
This compound is systematically identified through multiple chemical classification systems that establish its precise molecular identity and structural characteristics. The compound bears the Chemical Abstracts Service registry number 885268-00-8, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₄H₁₃NO₃ indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 243.26 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its substitution pattern on the benzoic acid core structure. The compound's structural complexity is further elucidated through its Simplified Molecular Input Line Entry System representation: CC1=CC=CC=C1OC1=CC(C(O)=O)=C(N)C=C1, which provides a linear notation of its molecular connectivity. The International Chemical Identifier Key XJZGSKLLSIYBQF-UHFFFAOYSA-N serves as another standardized method for chemical identification.
Additional chemical identifiers include the Molecular Design Limited number MFCD06409280, which facilitates database searches and chemical inventory management. The compound's PubChem Compound Identification number 44669090 provides access to comprehensive chemical and biological data within the National Center for Biotechnology Information database. These multiple identification systems ensure precise chemical specification across various research and commercial applications.
Table 1: Chemical Identification Parameters for this compound
The physical properties of this compound include a melting point range of 149-153°C, indicating its crystalline nature at room temperature. The compound exhibits a purity specification of 96% in commercial preparations, reflecting standard analytical grades used in research applications. Storage recommendations specify maintenance in dark conditions at room temperature under an inert atmosphere, suggesting photosensitivity and potential oxidative susceptibility.
Historical Development in Heterocyclic Chemistry Research
The historical development of heterocyclic chemistry research involving anthranilic acid derivatives traces its origins to early nineteenth-century investigations of indigo dye degradation products. Carl Julius Fritzsche's pioneering work in 1840-1841 led to the extraction and crystallization of anthranilic acid from indigo dye reaction products with caustic potash, establishing the foundation for subsequent research into aromatic amino acid derivatives. This seminal discovery provided the chemical basis for understanding the structural relationships between naturally occurring aromatic compounds and their synthetic derivatives.
Anthranilic acid's role as a biochemical precursor to tryptophan and its integration into numerous plant alkaloids established its significance in both natural product chemistry and synthetic organic chemistry. The compound serves as a fundamental building block in the biosynthetic pathway from chorismic acid through the action of anthranilate synthase, demonstrating its central role in biological systems. This biochemical significance provided the conceptual framework for developing synthetic methodologies to access anthranilic acid derivatives with modified functional groups and substitution patterns.
The industrial production of anthranilic acid from phthalic anhydride through amination and subsequent Hofmann rearrangement established scalable synthetic routes for accessing anthranilic acid and its derivatives. These manufacturing processes enabled the systematic exploration of structural modifications, including the introduction of phenoxy substituents as exemplified by this compound. The development of such synthetic methodologies facilitated the creation of compound libraries for structure-activity relationship studies in pharmaceutical research.
Modern heterocyclic chemistry research has extensively investigated anthranilic acid derivatives as privileged scaffolds for drug development, particularly focusing on their applications as anti-inflammatory agents, antimicrobial compounds, and enzyme inhibitors. The structural diversity achievable through substitution on the anthranilic acid framework has enabled comprehensive assessment of pharmacological properties and optimization of therapeutic profiles. These research efforts have established anthranilic acid derivatives as important pharmacophores for rational drug design approaches targeting various disease pathways.
Structural Relationship to Anthranilic Acid Derivatives
This compound exhibits a direct structural relationship to anthranilic acid (2-aminobenzoic acid) through its retention of the characteristic ortho-amino-carboxylic acid substitution pattern on the benzene ring. The fundamental anthranilic acid structure consists of a benzene ring substituted with adjacent amino and carboxylic acid functional groups, creating an amphoteric compound capable of existing in both acidic and basic forms. This structural foundation provides the chemical reactivity necessary for diverse synthetic transformations and biological interactions.
The distinguishing feature of this compound lies in the meta-positioned phenoxy substituent bearing a 2-methyl group, which significantly modifies the electronic and steric properties compared to unsubstituted anthranilic acid. This substitution pattern places the phenoxy group at the 5-position relative to the amino group, creating a specific spatial arrangement that influences molecular conformation and intermolecular interactions. The methylphenoxy substituent introduces additional aromatic character and increases the overall molecular lipophilicity compared to simpler anthranilic acid derivatives.
Comparative analysis with related anthranilic acid derivatives reveals the systematic nature of structural modifications possible within this chemical class. For instance, 2-amino-5-bromobenzoic acid (5794-88-7) represents a halogenated derivative with significantly different electronic properties due to the electron-withdrawing nature of bromine. Similarly, 2-amino-5-methylbenzoic acid (2941-78-8) incorporates a simple alkyl substituent that provides a useful comparison for understanding the effects of phenoxy versus methyl substitution.
Table 2: Structural Comparison of Anthranilic Acid Derivatives
The structural modifications present in this compound demonstrate the versatility of the anthranilic acid scaffold for accommodating diverse functional groups while maintaining the essential chemical reactivity of the amino-carboxylic acid framework. The phenoxy linkage introduces conformational flexibility through rotation around the carbon-oxygen bond, potentially enabling various spatial orientations that could influence biological activity and molecular recognition processes. The additional methyl group on the phenoxy ring provides further steric bulk and electronic modification, contributing to the compound's unique physical and chemical properties.
The synthesis of heterocycles from anthranilic acid derivatives has been extensively studied, with particular attention to quinazoline formation through reactions involving the amino and carboxylic acid functional groups. These synthetic transformations demonstrate the utility of anthranilic acid derivatives as precursors for constructing complex heterocyclic systems with potential pharmaceutical applications. The specific substitution pattern in this compound provides additional synthetic opportunities through the phenoxy functionality, potentially enabling novel cyclization reactions and further structural elaboration.
Properties
IUPAC Name |
2-amino-5-(2-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-2-3-5-13(9)18-10-6-7-12(15)11(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGSKLLSIYBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660083 | |
| Record name | 2-Amino-5-(2-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-00-8 | |
| Record name | 2-Amino-5-(2-methylphenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885268-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(2-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound 2-Amino-5-(2-methylphenoxy)benzoic acid can be conceptually prepared by:
- Step 1: Formation of the phenoxy linkage between a 2-methylphenol (o-cresol) and a suitably substituted benzoic acid derivative.
- Step 2: Introduction or preservation of the amino group at the 2-position of the benzoic acid ring.
- Step 3: Final isolation and purification of the target compound.
The key challenge lies in the selective formation of the ether bond (phenoxy linkage) and the amino substitution without undesired side reactions.
Phenoxy Linkage Formation
The phenoxy bond formation typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions between:
- A halogenated benzoic acid derivative (e.g., 2-amino-5-halobenzoic acid)
- 2-Methylphenol (o-cresol) as the nucleophile
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol.
- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (80–150 °C) to facilitate coupling.
- Catalysts such as copper(I) salts or palladium complexes may be employed in Ullmann or Buchwald-Hartwig coupling variants.
This approach aligns with general practices for synthesizing phenoxybenzoic acid derivatives, as indicated by related compound syntheses.
Amino Group Introduction and Preservation
The amino group at the 2-position can be introduced by:
- Direct amination of a halogenated precursor.
- Reduction of a nitro group to an amino group after ether formation.
For example, starting from 2-nitro-5-(2-methylphenoxy)benzoic acid, catalytic hydrogenation (using Pd/C under hydrogen atmosphere) can reduce the nitro group to an amino group.
Alternatively, the amino group can be introduced before phenoxy coupling if it is stable under the reaction conditions.
Related Preparation Methods and Analogous Compounds
Although direct preparation methods for this compound are scarce, the following related methods provide insights:
These methods emphasize the use of:
- Halogenated benzoic acid derivatives as key intermediates.
- Controlled reaction conditions to maintain functional group integrity.
- Catalytic hydrogenation for amino group formation.
- Use of polar aprotic solvents and catalysts for substitution reactions.
Proposed Detailed Preparation Method for this compound
Data Table Summarizing Key Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting materials | 2-amino-5-halobenzoic acid, 2-methylphenol | Halogen typically Cl or Br |
| Base | Potassium carbonate or sodium hydride | Used to deprotonate phenol |
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Reaction temperature | 90–120 °C | Optimized for coupling efficiency |
| Reaction time | 6–12 hours | Dependent on scale and catalyst |
| Catalyst | Copper(I) salts or Pd complexes (optional) | To improve coupling yield |
| Amino group introduction | Catalytic hydrogenation with Pd/C | High yield and purity |
| Purity of final product | >99% | Verified by liquid chromatography |
| Yield | Typically 60-85% overall | Depending on reaction optimization |
Research Findings and Notes
- The amino group is sensitive to harsh conditions; thus, mild hydrogenation or protection strategies may be necessary during synthesis.
- The phenoxy ether bond formation is favored under basic conditions with polar aprotic solvents.
- Related patents and literature suggest that halogenated benzoic acid derivatives are versatile intermediates for such syntheses.
- Purification by recrystallization or chromatographic methods is critical to achieve high purity suitable for research or industrial use.
- No direct industrial-scale synthesis protocols for this exact compound are publicly documented, but analogous methods are scalable.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-methylphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-Amino-5-(2-methylphenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylphenoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent position and type significantly alter electronic, steric, and solubility profiles. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -SO₂NH₂) increase acidity and may enhance binding to charged biological targets.
- Amino groups enable hydrogen bonding and salt formation, critical for solubility and target recognition .
Pharmacological Activity
- Anti-inflammatory Activity: Thiazolidinone derivatives (e.g., 5-bromo-2-(2-fluorophenyl)benzoic acid) show efficacy comparable to phenylbutazone, a reference anti-inflammatory drug. The target compound’s 2-methylphenoxy group may similarly modulate cyclooxygenase (COX) inhibition .
- Antimicrobial Activity: Schiff base derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles demonstrate potent antibacterial effects against gram-negative bacteria. The amino and aromatic groups in the target compound may facilitate similar interactions with microbial enzymes .
Comparison Table :
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict acute oral toxicity (LD₅₀). For example:
- 0JA (zero-order connectivity index) : Reflects molecular branching; higher values correlate with increased toxicity.
- 1JA (first-order connectivity index) : Relates to bond types and electronic effects .
Though the target compound’s LD₅₀ is unreported, its structural similarity to 2-amino-4-fluoro-3-methylbenzoic acid (similarity score: 0.92) suggests moderate toxicity. Substituted benzoic acids with bulky hydrophobic groups (e.g., 2-methylphenoxy) may exhibit higher LD₅₀ values due to reduced metabolic clearance .
Physicochemical Properties and Extraction
Benzoic acid derivatives exhibit variable extraction efficiencies in emulsion liquid membranes (ELMs):
- Benzoic acid : Extracted rapidly (98% in <5 min) due to high distribution coefficient (logP ~1.9) .
- Acetic acid : Slower extraction due to lower logP (~0.2) .
However, the amino group (-NH₂) may reduce logP, creating a balance between hydrophobicity and polarity. Experimental validation is needed to confirm extraction kinetics .
Biological Activity
2-Amino-5-(2-methylphenoxy)benzoic acid, with the chemical formula C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol, is an aromatic compound characterized by its amino and carboxylic acid functional groups, along with a phenoxy group. This unique structure positions it as a candidate for various biological applications, particularly in the fields of pharmaceuticals and materials science. The compound's potential therapeutic benefits stem from its structural similarities to other bioactive compounds, which exhibit significant biological activities.
Chemical Structure and Properties
The compound features a benzoic acid core substituted at the 5-position with a 2-methylphenoxy group. This substitution pattern is crucial for its biological activity, particularly in terms of enzyme inhibition and modulation of inflammatory pathways.
Case Studies and Research Findings
- Structural Analog Studies : Several studies have examined compounds with similar structures to this compound, revealing their interactions with biological targets such as enzymes and receptors. These interactions often lead to inhibition of inflammatory pathways or modulation of pain responses .
- In Vivo Analgesic Activity : A study on related compounds demonstrated significant analgesic effects in animal models, showcasing their potential effectiveness in treating pain and inflammation .
- Toxicity Predictions : In silico studies predict the toxicity profiles of compounds similar to this compound, indicating that modifications in the molecular structure can enhance selectivity over COX-2 while improving bioavailability parameters .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-fluorobenzoic acid | Fluoro substituent at the 5-position | Used as a counterselection marker in yeast |
| 2-Amino-3-methylbenzoic acid | Methyl group at the 3-position | Anti-inflammatory effects |
| 4-Amino-3-chlorobenzoic acid | Chlorine substituent at the 3-position | Antimicrobial properties |
| 3-Amino-4-hydroxybenzoic acid | Hydroxy substituent at the 4-position | Antioxidant activity |
This table illustrates the diversity within amino benzoic acids and their derivatives while highlighting the unique position of this compound due to its specific substituents.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways. The amino group can act as a nucleophile, allowing for further functionalization that may enhance its biological activity.
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-5-(2-methylphenoxy)benzoic acid, and how are intermediates characterized?
Q. How do solubility properties influence experimental design in biological assays?
- Methodological Answer : The compound’s limited aqueous solubility (due to the hydrophobic 2-methylphenoxy group) necessitates DMSO-based stock solutions for in vitro studies. Solubility in organic solvents (e.g., ethanol, acetonitrile) facilitates HPLC analysis. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins improve bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield (≥85%) by enabling precise temperature control .
- AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) predict optimal pathways, minimizing side products like over-nitrated derivatives .
- Data Table :
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time | 24h | 2h |
| Yield | 60–70% | 85–90% |
| Purity (HPLC) | 90% | 98% |
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electron distribution to identify reactive sites (e.g., nucleophilic NH₂ group).
- Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., cyclooxygenase-2), guiding structure-activity relationship (SAR) studies .
Q. How do substituent variations (e.g., halogenation) affect bioactivity, and what methodologies validate these effects?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances antibacterial activity (MIC: 2 µg/mL vs. S. aureus).
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests and time-kill curves quantify potency .
- Data Table :
| Derivative | Substituent | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Parent Compound | H | 16 | E. coli |
| 5-Chloro Derivative | Cl | 2 | S. aureus |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
